molecular formula C9H8N2O3 B586014 7-Methoxy-1H-indazole-3-carboxylic acid CAS No. 133841-08-4

7-Methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B586014
CAS No.: 133841-08-4
M. Wt: 192.174
InChI Key: DSUBKQPNJIQYOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the Fischer indole cyclization can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production . The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Biological Activity

7-Methoxy-1H-indazole-3-carboxylic acid (CAS Number: 133841-08-4) is a heterocyclic compound characterized by its unique methoxy group at the 7-position, which influences its chemical reactivity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in modulating serotonergic pathways and exhibiting antiproliferative effects against various neoplastic cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol. Its structure includes an indazole ring, which is a bicyclic structure composed of a five-membered ring fused to a six-membered ring.

PropertyValue
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
CAS Number133841-08-4

This compound primarily acts as an antagonist at the serotonin (5HT3) receptor . This interaction is crucial in reducing symptoms associated with nausea, making it a potential candidate for antiemetic therapies. The compound's action on serotonergic pathways suggests it may also have implications in mood regulation and anxiety disorders.

Antiproliferative Effects

Research indicates that indazole derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. The compound has been shown to inhibit cell growth in neoplastic lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).

Case Study:
In a study examining the cytotoxic effects of several indazole derivatives, this compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific minimum inhibitory concentration (MIC) values are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve:

  • Serotonergic Pathways: Modulation of serotonin receptors can lead to reduced nausea and potential antidepressant effects.
  • Cell Cycle Regulation: Indazole derivatives have been linked to alterations in cell cycle progression, particularly inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1H-Indazole-3-carboxylic acidC₉H₉N₂O₂Lacks methoxy group; used in similar applications
7-Hydroxy-1H-indazole-3-carboxylic acidC₉H₈N₂O₃Hydroxyl group instead of methoxy group
5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acidC₁₁H₉N₂O₄Contains additional benzyloxy group affecting activity

The presence of the methoxy group at the 7-position distinguishes this compound from others, potentially enhancing its biological activity through improved receptor binding affinity.

Properties

IUPAC Name

7-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUBKQPNJIQYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654278
Record name 7-Methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133841-08-4
Record name 7-Methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-indazole-3-carboxylic acid
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